(R)-5-Chloro-2,3-dihydro-1H-inden-1-amine
Overview
Description
®-5-Chloro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a chlorine atom and an indane backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Chloro-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone or the amination of a suitable precursor. One common method is the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one using a chiral reducing agent to obtain the desired enantiomer. Another approach involves the amination of 5-chloro-2,3-dihydro-1H-inden-1-ol using an amine source under suitable reaction conditions.
Industrial Production Methods
In an industrial setting, the production of ®-5-Chloro-2,3-dihydro-1H-inden-1-amine may involve catalytic hydrogenation processes or enzymatic methods to ensure high enantiomeric purity. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
®-5-Chloro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or the indane backbone.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-chloro-2,3-dihydro-1H-inden-1-one, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
®-5-Chloro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-5-Chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. Its effects are mediated through pathways that involve binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-1H-inden-1-amine: The racemic mixture of the compound.
5-Chloro-2,3-dihydro-1H-inden-1-ol: The alcohol derivative.
5-Chloro-2,3-dihydro-1H-inden-1-one: The ketone derivative.
Uniqueness
®-5-Chloro-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature, which can lead to different biological activities compared to its racemic or achiral counterparts. The presence of the chlorine atom and the indane backbone also contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(1R)-5-chloro-2,3-dihydro-1H-inden-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNOGOGUHOMLMI-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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